2,7-Dichloroquinazolin-4-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Panaxoside Re involves extraction from ginseng roots. The process typically includes:
Extraction: The roots of Panax ginseng are extracted using solvents like ethanol or methanol.
Purification: The extract is then purified using techniques such as column chromatography to isolate Panaxoside Re.
Industrial Production Methods: In industrial settings, the production of Panaxoside Re involves large-scale extraction and purification processes. The roots are first dried and ground into a powder, followed by solvent extraction. The extract is then subjected to various purification steps, including filtration, concentration, and chromatography, to obtain high-purity Panaxoside Re .
Chemical Reactions Analysis
Types of Reactions: Panaxoside Re undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its glycoside moieties.
Substitution: Substitution reactions can occur at the hydroxyl groups present in its structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Panaxoside Re, which may exhibit different pharmacological properties .
Scientific Research Applications
Panaxoside Re has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of natural product chemistry and saponin biosynthesis.
Biology: Investigated for its effects on cellular processes, including anti-inflammatory and antioxidant activities.
Medicine: Studied for its potential therapeutic effects in conditions such as Alzheimer’s disease, cardiovascular diseases, and diabetes.
Industry: Utilized in the development of health supplements and functional foods due to its beneficial health effects
Mechanism of Action
Panaxoside Re exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: Inhibits the interaction of lipopolysaccharides and Toll-like receptor 4, reducing inflammation.
Antioxidant Action: Scavenges free radicals and upregulates antioxidant enzymes.
Neuroprotective Action: Inhibits acetylcholinesterase and butyrylcholinesterase, providing neuroprotection in Alzheimer’s disease
Comparison with Similar Compounds
Panaxoside Re is compared with other ginsenosides such as:
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rc
- Ginsenoside Rd
- Ginsenoside Rg1
- Ginsenoside Rg3
Uniqueness: Panaxoside Re is unique due to its optimal inhibitory activity against acetylcholinesterase and butyrylcholinesterase, making it particularly effective in neuroprotection .
Conclusion
Panaxoside Re is a significant compound with diverse pharmacological effects and scientific research applications. Its unique properties and mechanisms of action make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2,7-dichloroquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSMJCRTQBMITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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